molecular formula C11H8FNO4 B15091364 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid

2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B15091364
M. Wt: 237.18 g/mol
InChI Key: XVJOZPGGMGKSMI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring, along with a carboxylic acid group at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to form the oxazoline intermediate, which is then oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for the continuous production of the compound with improved safety and efficiency. The use of a packed reactor containing manganese dioxide facilitates the oxidative aromatization of the oxazoline intermediate to the oxazole .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reagents and conditions used.

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-8-3-6(2-7(12)4-8)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

XVJOZPGGMGKSMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=CO2)C(=O)O)F

Origin of Product

United States

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